molecular formula C13H16N2O4 B13209972 1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclobutane-1-carboxylic acid

1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclobutane-1-carboxylic acid

Cat. No.: B13209972
M. Wt: 264.28 g/mol
InChI Key: ZMKXQWZKQXVOHT-UHFFFAOYSA-N
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Description

1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclobutane-1-carboxylic acid is a complex organic compound characterized by its unique cyclobutane ring structure and the presence of both amino and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a cyclobutane ring, followed by the introduction of the amino and nitro groups through nitration and amination reactions, respectively. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving consistent quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed: The reactions of this compound can yield a variety of products, including substituted cyclobutane derivatives, amino acids, and nitro compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclobutane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to bind to active sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

    1-Amino-1-cyclobutanecarboxylic acid: Shares the cyclobutane ring but lacks the nitro and phenyl groups.

    2-Nitrophenylethylamine: Contains the nitro and phenyl groups but lacks the cyclobutane ring.

Uniqueness: 1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclobutane-1-carboxylic acid is unique due to the combination of its cyclobutane ring and the presence of both amino and nitro groups. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

1-[2-amino-1-(2-nitrophenyl)ethyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H16N2O4/c14-8-10(13(12(16)17)6-3-7-13)9-4-1-2-5-11(9)15(18)19/h1-2,4-5,10H,3,6-8,14H2,(H,16,17)

InChI Key

ZMKXQWZKQXVOHT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(CN)C2=CC=CC=C2[N+](=O)[O-])C(=O)O

Origin of Product

United States

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